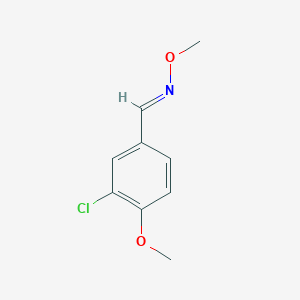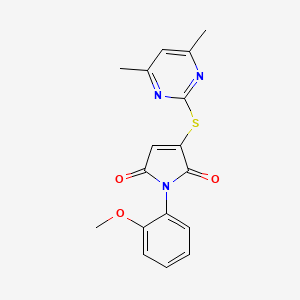
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate is an organic compound with the molecular formula C8H7NO7S It is a derivative of 1,4-benzodioxine, featuring nitro and sulfonate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position. The sulfonation step involves the reaction of the nitrated intermediate with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzodioxine derivatives.
科学的研究の応用
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
Similar Compounds
- 6-Nitro-1,4-benzodioxane
- 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
- 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Uniqueness
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct chemical properties and reactivity. This combination of functional groups is less common in similar compounds, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C8H6NO7S- |
|---|---|
分子量 |
260.20 g/mol |
IUPAC名 |
7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonate |
InChI |
InChI=1S/C8H7NO7S/c10-9(11)5-3-6-7(16-2-1-15-6)4-8(5)17(12,13)14/h3-4H,1-2H2,(H,12,13,14)/p-1 |
InChIキー |
OOBMMEJATOHMNV-UHFFFAOYSA-M |
正規SMILES |
C1COC2=C(O1)C=C(C(=C2)S(=O)(=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methoxybenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049461.png)


![1-(4-methoxyphenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11049474.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049490.png)
![(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)](/img/structure/B11049494.png)
![8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11049505.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11049508.png)
![3-(furan-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049515.png)
![3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile](/img/structure/B11049523.png)

![4-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B11049552.png)
![4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol](/img/structure/B11049558.png)
![2-methoxy-5-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B11049561.png)